molecular formula C65H106O32 B1139210 Macranthoidin B CAS No. 136849-88-2

Macranthoidin B

Katalognummer: B1139210
CAS-Nummer: 136849-88-2
Molekulargewicht: 1399.5 g/mol
InChI-Schlüssel: RKINZCVTEPSBCI-ZBXZRPIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Therapeutic Effects in Endometriosis

Mechanism of Action
Macranthoidin B has been studied for its effects on endometriosis, a condition characterized by the presence of endometrial tissue outside the uterus. Research indicates that this compound inhibits the epithelial-mesenchymal transition (EMT) and modulates the cyclooxygenase-2/prostaglandin E2 (COX-2/PGE2) pathway, both of which are critical in the progression of endometriosis. In a rat autograft model of endometriosis, treatment with this compound resulted in:

  • Reduced Ectopic Lesion Volume : A significant decrease in the volume of ectopic endometrial lesions was observed.
  • Improved Histopathological Morphology : Histological examinations showed restoration of normal tissue architecture.
  • Regulation of Hormonal Levels : The compound effectively regulated serum estradiol and progesterone levels, which are crucial in managing endometriosis symptoms .

In Vitro Studies
In vitro studies using primary endometrial stromal cells demonstrated that this compound significantly inhibited cell invasion and metastasis. The treatment led to increased expression of E-cadherin (an epithelial marker) and decreased expression of mesenchymal markers such as N-cadherin and Vimentin, indicating a reversal of EMT .

Anti-Cancer Properties

Colorectal Cancer Treatment
this compound has also been investigated for its anti-cancer properties, particularly against colorectal cancer (CRC). Studies have shown that it induces reactive oxygen species (ROS) production, leading to apoptosis in CRC cell lines such as HCT-116. Key findings include:

  • Inhibition of Cell Proliferation : this compound significantly reduced the proliferation rates of CRC cells.
  • Induction of Apoptosis : The compound's ability to enhance ROS levels is linked to increased apoptotic activity within cancer cells .

Pharmacokinetics and Metabolism

Recent studies have explored the pharmacokinetics of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for optimizing its therapeutic use. Key observations include:

  • Increased Cytochrome P450 Activity : Research indicates that this compound may induce cytochrome P450 enzymes, potentially altering the pharmacokinetics of co-administered drugs .
  • Tissue Distribution Studies : Investigations into tissue distribution post-administration reveal that this compound exhibits selective accumulation in specific organs, which may enhance its therapeutic efficacy while minimizing systemic toxicity .

Summary Table of Applications

Application AreaMechanismKey Findings
EndometriosisInhibition of EMT; modulation of COX-2/PGE2Reduced ectopic lesion volume; hormonal regulation
Colorectal CancerInduction of ROS; apoptosisSignificant inhibition of cell proliferation
PharmacokineticsInduction of cytochrome P450Altered pharmacokinetics; selective tissue distribution

Analyse Chemischer Reaktionen

Macranthoidin B durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zur Bildung von Deoxyderivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

Macranthoidin B ist unter den Triterpenoid-Saponinen aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen andere Saponine, die aus Lonicera macranthoides extrahiert wurden, wie z. B. Hederagenin-basierte Saponine und Oleanolsäure . Obwohl diese Verbindungen einige strukturelle Ähnlichkeiten aufweisen, hat this compound unterschiedliche biologische Aktivitäten, insbesondere seine starke Fähigkeit, ROS-vermittelte Apoptose in Krebszellen zu induzieren . Dies macht this compound zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Macranthoidin B (MB) is a bioactive compound primarily derived from Flos Lonicerae , a traditional Chinese medicinal herb. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy, oxidative stress modulation, and cellular signaling pathways. This article synthesizes recent research findings on the biological activities of this compound, emphasizing its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Induction of Oxidative Stress

One of the prominent mechanisms through which this compound exerts its effects is by inducing oxidative stress. Research indicates that MB significantly increases the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. In a study involving colorectal cancer (CRC) cells, MB treatment resulted in elevated superoxide levels and a decrease in antioxidant enzyme activities such as MnSOD and GSH-Px . This oxidative stress response is critical for its anticancer activity.

Modulation of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to inhibit EMT, a process associated with cancer metastasis. In endometrial cells, MB treatment reversed the expression changes of key EMT markers. Specifically, it promoted E-cadherin levels while reducing N-cadherin and Vimentin levels, suggesting a restoration of epithelial characteristics . This ability to modulate EMT may contribute to its effectiveness in preventing cancer cell invasion and metastasis.

Impact on Selenoproteins

Recent studies have highlighted the role of selenoproteins in mediating the effects of this compound on cell proliferation. In Hepa1-6 cells, MB treatment led to significant changes in selenoprotein expression profiles, correlating with enhanced oxidative stress and reduced cell viability . The involvement of selenoproteins suggests that MB's biological activity may extend beyond direct ROS generation to include complex regulatory pathways involving cellular metabolism.

Anticancer Effects

This compound's anticancer properties have been extensively studied across various cancer types:

  • Colorectal Cancer : MB was found to significantly inhibit the proliferation of HCT-116 CRC cells and induce apoptosis through ROS-mediated pathways. Metabolomic analyses revealed alterations in key metabolic pathways associated with apoptosis induction .
  • Endometrial Cancer : In a rat model of endometriosis, MB demonstrated significant therapeutic effects by inhibiting cell invasion and promoting apoptosis in endometrial cells .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways by influencing COX-2/PGE2 signaling in various cellular contexts . This suggests potential applications in treating inflammatory diseases.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Cell Type Key Findings Mechanism
Endometrial CellsReversed EMT markers; inhibited invasionModulation of E-cadherin and Vimentin
Hepa1-6 CellsInduced oxidative stress; reduced proliferationChanges in selenoprotein expression
HCT-116 CRC CellsInduced ROS-mediated apoptosis; inhibited growthMetabolomic pathway modulation
HepatocytesUpregulated CYP enzymes; affected drug metabolismNuclear translocation of CAR/PXR

Case Study 1: Colorectal Cancer Treatment

In a controlled experiment using HCT-116 cells, researchers administered varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates, as evidenced by flow cytometry analysis and Western blotting for apoptotic markers .

Case Study 2: Endometriosis Model

A rat model was employed to evaluate the therapeutic potential of this compound in endometriosis. Treatment with MB resulted in significant reductions in ectopic tissue growth and alterations in gene expression related to EMT, highlighting its potential as a therapeutic agent for endometriosis-related complications .

Eigenschaften

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKINZCVTEPSBCI-ZBXZRPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H106O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136849-88-2
Record name Macranthoidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MACRANTHOIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S74S1AGHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.